3,3'-二氨基二苯甲烷

描述

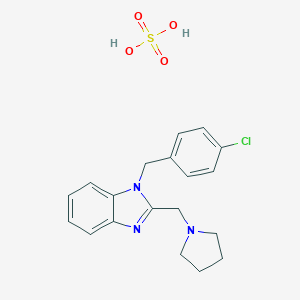

3,3'-Diaminodiphenylmethane is a chemical compound that is closely related to various derivatives of diaminodiphenylmethane, which are extensively studied for their applications in polymer science and their metabolic pathways in biological systems. Although the provided papers do not directly discuss 3,3'-Diaminodiphenylmethane, they provide insights into the properties and reactions of similar compounds, which can be extrapolated to understand the behavior of 3,3'-Diaminodiphenylmethane.

Synthesis Analysis

The synthesis of related compounds, such as 4,4'-diaminodiphenylmethane (MDA) and its polyfluorinated derivative, involves complex organic reactions. For instance, MDA was used to investigate its metabolism using rabbit liver microsomes, which led to the identification of three metabolites: azodiphenylmethane, azoxydiphenylmethane, and 4-nitroso-4'-aminodiphenylmethane . Another study synthesized a polyfluorinated aromatic diamine, which was then reacted with various aromatic dianhydrides to produce a series of polyimides . These studies highlight the reactivity of diaminodiphenylmethane derivatives and their potential for forming polymers.

Molecular Structure Analysis

The molecular structure of diaminodiphenylmethane derivatives is characterized by the presence of two amine groups attached to a central methylene bridge flanked by phenyl rings. X-ray analysis and theoretical calculations using DFT/B3LYP/6-311G** were employed to determine the molecular structure of synthesized compounds, such as 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of diaminodiphenylmethane derivatives is demonstrated through various chemical reactions. For example, triphenylmethane and related compounds undergo reactions with cesium-potassium-sodium alloy, leading to unique structures involving phenyl migration . This indicates that diaminodiphenylmethane derivatives can participate in complex reactions, resulting in significant structural changes.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaminodiphenylmethane derivatives are influenced by their molecular structure. Polyimides derived from these compounds exhibit good thermal stability, solubility in organic solvents, and desirable dielectric properties . The presence of alkyl substituents and other modifications can affect these properties, making the derivatives suitable for various applications, such as in the electronics industry for their dielectric properties or as gas separation membranes due to their permeability characteristics .

科学研究应用

Polymer Chemistry

- Application : 3,3’-Diaminodiphenylmethane is used in the synthesis of benzoxazine monomers and polymers . These monomers can be used as thermo- and fire-resistant binders for polymer composite materials, as well as hardeners for epoxy resins .

- Method : The benzoxazine monomer based on 3,3’-Diaminodiphenylmethane was obtained in toluene and a mixture of toluene/isopropanol. The resulting benzoxazine monomers were thermally cured for 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C .

- Results : The synthesized monomers showed good fire resistance. A comparison between the rheological, thermal, and fire-resistant properties of the benzoxazines based on 3,3’-Diaminodiphenylmethane and 4,4’-diaminodimethylmethane was made .

Flame Retardancy

- Application : 3,3’-Diaminodiphenylmethane is used as a flame retardant in epoxy resins . A novel diaminodiphenylmethane (DDM) modified ammonium polyphosphate (APP) flame retardant, DDP, was synthesized and introduced into epoxy resins (EPs) to reduce flammability .

- Method : The DDP was synthesized via an ion-exchange reaction and introduced into epoxy resins .

- Results : An EP blend containing 15 wt% DDP displays a limiting oxygen index (LOI) value of 37.1% and a UL 94 V-0 rating, and further exhibits a 32.3% reduction in total heat release and a 48.0% reduction in total smoke production compared with pure EP .

Biomedical Polymers

- Application : 3,3’-Diaminodiphenylmethane can be used in the synthesis of biomedical polymers . These polymers have been extensively developed for promising applications in a lot of biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

- Method : The synthesis of biomedical polymers involves complex chemical reactions and procedures. The specific methods and procedures would depend on the type of polymer being synthesized and its intended application .

- Results : The biomedical polymers synthesized using 3,3’-Diaminodiphenylmethane have shown promising results in various biomedical applications. They have been used in the development of more efficient, healthier, and safer biomedical devices .

Environmental Applications

- Application : 3,3’-Diaminodiphenylmethane is used in the synthesis of 3,3’-dichloro-4,4’-diaminodiphenyl methane (MOCA) over acidic zeolites . MOCA is commonly used as a hardener for urethane resin in the manufacturing and construction industries .

- Method : The synthesis of MOCA involves the condensation of o-chloroaniline and formaldehyde over acidic zeolites .

- Results : The MOCA synthesized using this method has shown good performance as a hardener for urethane resin .

Material Science

- Application : 3,3’-Diaminodiphenylmethane is used in the synthesis of urethane-containing elastomers . These elastomers have high strength and deformation properties, wear resistance, and resistance to absorbing a number of organic solvents . They are widely used in various industries, in medicine, for making lining materials and conveyor plates, for the manufacture of fabrics, plasters, and implants .

- Method : The polyurethanes are synthesized in a two-stage process. At the first stage, interaction between oligodiol and diisocyanate taken in a double excess occurs with the formation of oligodiisocyanate. At the second stage, the resulting oligodiisocyanate is cured with diamine or diol .

- Results : The urethane-containing elastomers synthesized using this method have shown good performance in various applications. They have been used in the development of more efficient, healthier, and safer biomedical devices .

Energy Storage

- Application : While I couldn’t find a direct application of 3,3’-Diaminodiphenylmethane in energy storage, it’s worth noting that materials with similar structures and properties are often used in energy storage applications . For example, nanostructured materials have been extensively studied for energy-related applications such as solar cells, catalysts, thermo-electrics, lithium-ion batteries, graphene-based materials, supercapacitors, and hydrogen storage systems .

- Method : The specific methods and procedures would depend on the type of energy storage device being developed and its intended application .

- Results : The energy storage devices developed using these methods have shown promising results in various applications. They have been used in the development of more efficient, healthier, and safer energy storage devices .

安全和危害

属性

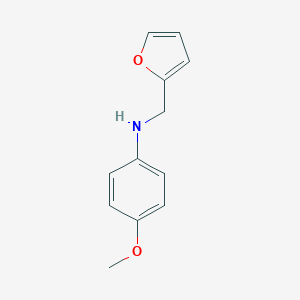

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Diaminodiphenylmethane | |

CAS RN |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)